molecular formula C16H31NOSSn B594543 2-Hydroxymethyl-5-(tributylstannyl)thiazole CAS No. 1245816-28-7

2-Hydroxymethyl-5-(tributylstannyl)thiazole

Cat. No.: B594543
CAS No.: 1245816-28-7
M. Wt: 404.2
InChI Key: FMOOJVUQOVMBOS-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-5-(tributylstannyl)thiazole is a chemical compound with the molecular formula C14H27NOSn. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is notable for its use in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethyl-5-(tributylstannyl)thiazole typically involves the reaction of 2-hydroxymethylthiazole with tributyltin chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the stannylated product. The reaction conditions often include:

    Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethyl-5-(tributylstannyl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The tributyltin group can be substituted with other functional groups through reactions with electrophiles.

    Coupling Reactions: The compound can participate in Stille coupling reactions, where the tributyltin group is replaced by a carbon-carbon bond.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Substitution: Formation of new thiazole derivatives with different functional groups.

    Coupling Reactions: Formation of biaryl or other coupled products.

Scientific Research Applications

2-Hydroxymethyl-5-(tributylstannyl)thiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Potential use in the development of biologically active compounds, given the thiazole ring’s presence in many pharmaceuticals.

    Medicine: Exploration in drug discovery and development, especially for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-5-(tributylstannyl)thiazole largely depends on the specific reactions it undergoes. In coupling reactions, the tributyltin group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The thiazole ring can interact with various molecular targets, potentially influencing biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethylthiazole: Lacks the tributyltin group, making it less versatile in coupling reactions.

    5-(Tributylstannyl)thiazole: Lacks the hydroxymethyl group, limiting its reactivity in oxidation reactions.

    2-Methyl-5-(tributylstannyl)thiazole: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its chemical properties and reactivity.

Uniqueness

2-Hydroxymethyl-5-(tributylstannyl)thiazole is unique due to the presence of both the hydroxymethyl and tributyltin groups, allowing it to participate in a wider range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.

Properties

IUPAC Name

(5-tributylstannyl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h1,6H,3H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOOJVUQOVMBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NOSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735117
Record name [5-(Tributylstannyl)-1,3-thiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-28-7
Record name [5-(Tributylstannyl)-1,3-thiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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